1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a methyl group, and a chloropropanone moiety. Its unique structure allows for various chemical reactions, making it a valuable compound in both research and industrial applications. The compound is classified as an aromatic ketone due to its structural features.
This compound is typically synthesized through the reaction of 3-amino-5-methylphenyl with 3-chloropropan-2-one, often in the presence of a base such as sodium hydroxide to facilitate nucleophilic substitution reactions.
1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one falls under the category of aromatic ketones and can be further classified as an amino-substituted chloropropanone. Its molecular formula is , and it has a molecular weight of approximately 197.66 g/mol.
The synthesis of 1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one typically involves controlled reaction conditions. The primary method includes:
1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one has a complex structure that includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 1-(3-amino-5-methylphenyl)-3-chloropropan-2-one |
| InChI | InChI=1S/C10H12ClNO/c1-7... |
| InChI Key | VQTBGJLPOLFBTI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)N)CC(=O)CCl |
1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one can undergo several types of chemical reactions:
The substitution reactions often involve nucleophilic attack on the carbon atom bonded to the chlorine, leading to the formation of new compounds through various nucleophiles.
The mechanism of action for 1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one primarily involves its interaction with biological targets such as enzymes or receptors:
These interactions can lead to various biological effects, including enzyme inhibition and modulation of protein interactions.
The compound exhibits typical properties associated with aromatic ketones:
Key chemical properties include:
1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one has several applications in scientific research and industry:
The compound may also find applications in producing specialty chemicals and intermediates for various industrial processes.
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5